molecular formula C13H11NO4S2 B3751219 methyl 2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

methyl 2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

Cat. No.: B3751219
M. Wt: 309.4 g/mol
InChI Key: YWBCNWKMYRDWRT-UXBLZVDNSA-N
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Description

Methyl 2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate is a rhodanine-based heterocyclic compound characterized by a 1,3-thiazolidin-4-one core substituted with a 4-hydroxyphenyl group at the C-5 position and a methyl acetate moiety at the N-3 position. Its structure includes a conjugated exocyclic double bond (E-configuration at C-5), a sulfanylidene (thioxo) group at C-2, and a ketone at C-4 (Figure 1). This compound shares structural similarities with bioactive thiazolidinone derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

methyl 2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S2/c1-18-11(16)7-14-12(17)10(20-13(14)19)6-8-2-4-9(15)5-3-8/h2-6,15H,7H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBCNWKMYRDWRT-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)O)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxybenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by esterification with methyl chloroacetate. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) to facilitate the reactions .

Chemical Reactions Analysis

Methyl 2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The thiazolidine ring and hydroxyphenyl group are crucial for its biological activity. The compound can inhibit enzymes or interact with cellular receptors, leading to various biological effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s key structural differentiator is the 4-hydroxyphenyl substituent. Analogous compounds feature diverse substituents at the benzylidene position (C-5), which influence electronic, steric, and solubility properties (Table 1).

Table 1: Structural Comparison of Selected Thiazolidinone Derivatives

Compound Name Substituent at C-5 Key Functional Groups Biological Activity (Reported) Reference
Target Compound 4-Hydroxyphenyl -OH, methyl acetate Not explicitly reported (inferred)
Methyl 2-[(5E)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate 4-Chlorophenyl -Cl, methyl acetate Antibacterial (potential)
Epalrestat (E)-2-methyl-3-phenylprop-2-enylidene Cinnamaldehyde fragment, carboxylic acid Aldose reductase inhibition
Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate 2,4-Dichlorothiazole-hydrazinylidene Hydrazine, dichlorothiazole Anti-T. gondii activity
2-[(5E)-5-(2,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid 2,4-Dimethoxyphenyl -OCH₃, methylsulfanyl butanoic acid Not reported (structural analog)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-hydroxyphenyl group (-OH) in the target compound enhances polarity and hydrogen-bonding capacity compared to chloro (-Cl, ) or methoxy (-OCH₃, ) substituents.
  • Epalrestat Comparison : Unlike the target compound, epalrestat’s cinnamaldehyde fragment and carboxylic acid group confer distinct pharmacophore features for aldose reductase inhibition .

Physicochemical Properties

  • Melting Points : Hydroxyl-substituted derivatives (e.g., ) likely exhibit higher melting points (>200°C) compared to chloro (248–250°C, ) or methoxy analogs due to intermolecular hydrogen bonding.
  • Spectroscopic Data: IR spectra for thiazolidinones typically show C=O stretches at ~1730–1750 cm⁻¹ and C=S at ~1200 cm⁻¹ . The hydroxyl group in the target compound would display a broad O-H stretch at ~3200–3400 cm⁻¹ .

Computational and Crystallographic Studies

  • Molecular Dynamics (MD) : Chlorophenyl analogs (e.g., compound 2 in ) show stable binding to M. tuberculosis shikimic acid kinase in MD simulations (RMSD <2 Å over 100 ns). The hydroxyl group may improve binding energy via polar interactions.
  • Crystallography: SHELX software () has resolved structures of similar compounds, confirming the E-configuration of the exocyclic double bond and planarity of the thiazolidinone core.

Biological Activity

Methyl 2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a thiazolidinone ring, a hydroxyphenyl substituent, and a methyl ester group. The molecular formula is C13H13NO3SC_{13}H_{13}NO_3S with a molecular weight of approximately 273.31 g/mol.

Structural Characteristics

The structural components of this compound include:

  • Thiazolidinone Ring : A five-membered heterocyclic compound containing sulfur and nitrogen.
  • Hydroxyphenyl Group : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Methyl Ester : Enhances solubility and stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly through nucleophilic addition mechanisms involving cysteine residues in enzymes. This interaction can lead to enzyme inhibition, affecting various cellular pathways involved in inflammation and cancer progression.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit several pharmacological properties:

  • Antimicrobial Activity : Exhibits potential antibacterial and antifungal effects.
  • Anti-inflammatory Properties : May inhibit pathways associated with inflammation.
  • Anticancer Activity : Investigated for its ability to interfere with cancer cell proliferation .

Antimicrobial Studies

In one study, derivatives of thiazolidinones were synthesized and evaluated for their antimicrobial properties. Compounds demonstrated significant activity against various bacterial strains, suggesting that this compound could be a valuable candidate for further development in antimicrobial therapies .

Anti-inflammatory Research

Another investigation focused on the anti-inflammatory potential of thiazolidinone derivatives. The results indicated that these compounds could effectively reduce inflammatory markers in vitro, highlighting their therapeutic potential in treating inflammatory diseases .

Comparative Biological Activity Table

Activity Type Observed Effects Reference
AntimicrobialSignificant inhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
AnticancerInhibition of cancer cell proliferation

Q & A

Q. What are the key synthetic routes and optimal reaction conditions for synthesizing methyl 2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : Reacting 4-hydroxybenzaldehyde derivatives with thiazolidinone precursors under acidic or basic conditions. Sodium acetate in acetic acid is often used as a catalyst for Knoevenagel condensation (e.g., reflux at 80–100°C for 2–3 hours) .

Thioketone Formation : Introducing the sulfanylidene (=S) group via reaction with Lawesson’s reagent or phosphorus pentasulfide .

  • Critical Parameters :
  • Solvent : Polar aprotic solvents (e.g., DMF, acetic acid) enhance reaction efficiency .
  • Temperature : Reflux conditions (80–120°C) are optimal for yield and purity .
  • Monitoring : Use TLC (silica gel, ethyl acetate/hexane) and NMR (e.g., disappearance of aldehyde protons at δ 9.8–10.0 ppm) to track progress .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify the 4-hydroxyphenyl group (aromatic protons at δ 6.7–7.3 ppm) and thiazolidinone ring protons (δ 3.5–4.5 ppm for methylene groups) .
  • ¹³C NMR : Confirm the thioketone (C=S) at δ 180–190 ppm and ester carbonyl (C=O) at δ 165–170 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~363.04 for C₁₄H₁₃NO₄S₂) .
  • X-ray Crystallography : Resolve stereochemistry (E/Z configuration) and hydrogen-bonding networks (e.g., O–H···S interactions) .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize by-product formation during synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between acetic acid concentration, reaction time, and sodium acetate amount .
  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions like oxidation of the 4-hydroxyphenyl group .
  • By-Product Analysis : Use LC-MS to detect impurities (e.g., over-oxidized sulfone derivatives) and adjust reductant stoichiometry (e.g., Na₂S₂O₄) .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in biological systems?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified aryl groups (e.g., 3-iodo or 4-methoxy substituents) to assess steric/electronic effects on bioactivity .
  • In Vitro Assays :
  • Enzyme Inhibition : Test against tyrosine kinases or COX-2 using fluorescence-based assays (IC₅₀ values).
  • Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) to correlate thiazolidinone core modifications with potency .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity with target proteins (e.g., PPAR-γ) .

Q. How do solvent polarity and temperature influence the compound’s stability in different chemical environments?

  • Methodological Answer :
  • Stability Studies :
  • Accelerated Degradation : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the thioketone group, while protic solvents (e.g., methanol) may promote ester hydrolysis .
  • Kinetic Analysis : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf-life under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Reactant of Route 2
methyl 2-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

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